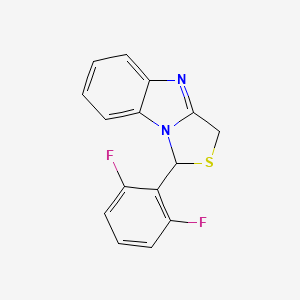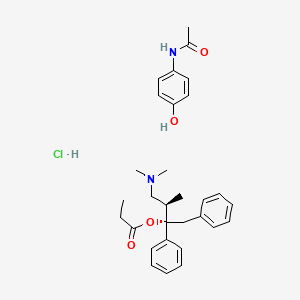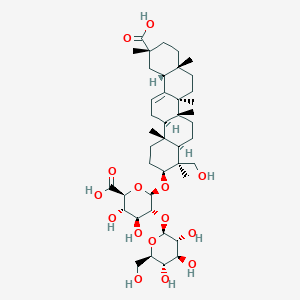
Azukisaponin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azukisaponin III is a triterpene saponin with the molecular formula C42H66O15 . It has an average mass of 810.964 Da and a mono-isotopic mass of 810.440186 Da . It is one of the saponins found in adzuki beans .
Synthesis Analysis
Azukisaponin III is naturally synthesized in adzuki beans (Vigna angularis L.) . The process involves high-performance liquid chromatography with diode array detection and electro spray ionization-tandem multi-stage mass spectrometry (HPLC–DAD–ESI–MSn) for qualitative and quantitative analyses .Molecular Structure Analysis
Azukisaponin III has a complex molecular structure with 20 defined stereocentres . It is characterized by a (3β)-24,29-Dihydroxy-29-oxoolean-12-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranosiduronic acid structure .Physical And Chemical Properties Analysis
Azukisaponin III is soluble in water, with a solubility of 0.2487 mg/L at 25 °C . It has a complex molecular structure with a large number of defined stereocentres .Aplicaciones Científicas De Investigación
Chemical Composition and Isolation
Azukisaponin III is a notable compound isolated from azuki beans, seeds of Vigna angularis. Researchers have investigated the chemical structures of various azukisaponins, including Azukisaponin III. These studies have played a crucial role in understanding the biochemical composition and potential therapeutic applications of these compounds (Kitagawa, Wang, Saito, & Yoshikawa, 1983).
Biological Activities
Azukisaponin III has been identified for its potential biological activities. Notably, it has shown inhibitory effects on nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent. This finding opens avenues for further exploration of Azukisaponin III in the context of inflammatory diseases and conditions (Jiang, Zeng, David, & Massiot, 2014).
Therapeutic Potential
The research on azukisaponins, including Azukisaponin III, has extended into their therapeutic potential. Studies have isolated various saponins from different plant species, including Azukisaponin III, and evaluated their effects. These studies contribute to a deeper understanding of the pharmacological properties of these compounds and their potential applications in medicine and health (Verotta, Guerrini, El-Sebakhy, Assad, Toaima, Radwan, Luo, & Pezzuto, 2002).
Direcciones Futuras
Research on Azukisaponin III and other saponins is ongoing, with a focus on understanding their various biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis, structure, and biological activities of Azukisaponin III, as well as its potential applications in medicine and other fields .
Propiedades
Número CAS |
82801-38-5 |
|---|---|
Nombre del producto |
Azukisaponin III |
Fórmula molecular |
C42H66O15 |
Peso molecular |
811 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H66O15/c1-37-13-14-38(2,36(52)53)17-21(37)20-7-8-24-39(3)11-10-25(40(4,19-44)23(39)9-12-42(24,6)41(20,5)16-15-37)55-35-32(29(48)28(47)31(56-35)33(50)51)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-49H,8-19H2,1-6H3,(H,50,51)(H,52,53)/t21-,22+,23+,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1 |
Clave InChI |
FXYSHYMHTAACSV-FTHMGGAWSA-N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)C(=O)O |
SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |
SMILES canónico |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



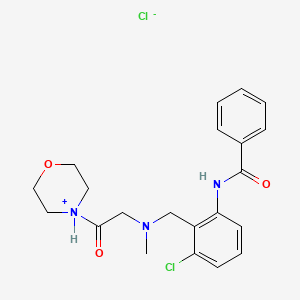
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)
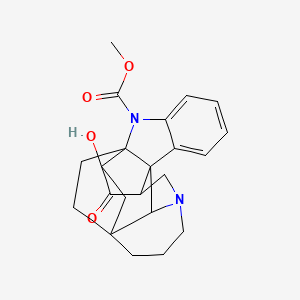
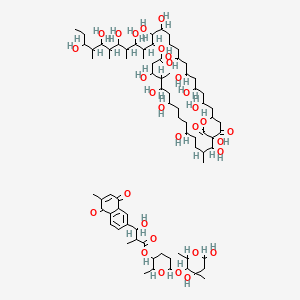
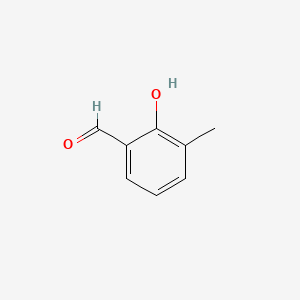
![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)
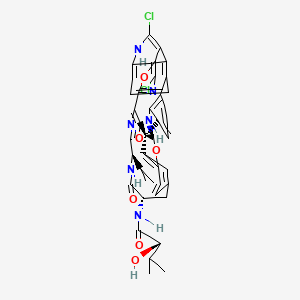
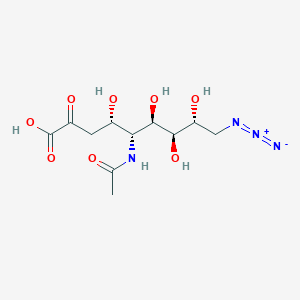
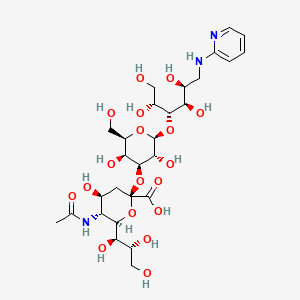
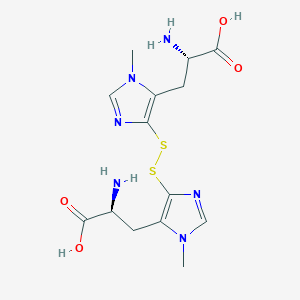
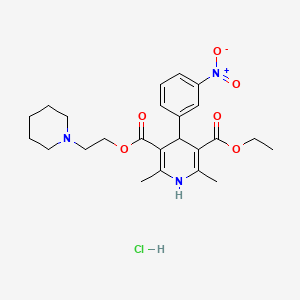
![(4S,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1203320.png)
